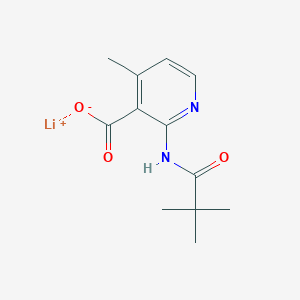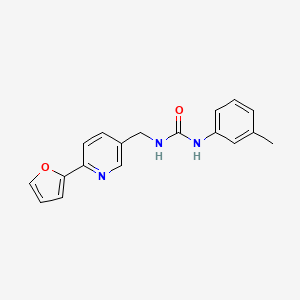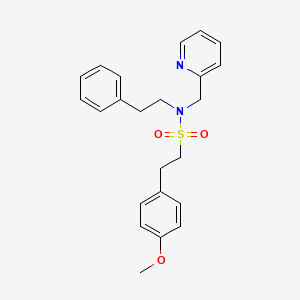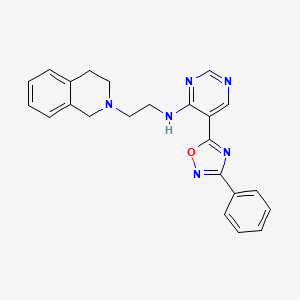![molecular formula C23H25N5O4S B2498278 2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide CAS No. 902432-92-2](/img/structure/B2498278.png)
2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related [1,2,4]triazolo[4,3-a]quinazolin-5-ones derivatives involves cyclization of hydrazino quinazolinones with various electrophiles. For instance, Alagarsamy et al. (2009) described the synthesis of 1-substituted-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones from 3-methoxy aniline through innovative routes, highlighting a methodology that could potentially be adapted for the synthesis of the compound (Alagarsamy et al., 2009).
Molecular Structure Analysis
The structural elucidation of similar triazoloquinazolinone derivatives, as detailed by Wu et al. (2022), involved spectroscopic methods (NMR, MS, FT-IR) and X-ray crystallography, confirming the molecular structure optimized by DFT calculations. Such studies provide insights into the molecular structure analysis applicable to our compound of interest, indicating the importance of these techniques in understanding the compound's framework (Wu et al., 2022).
Chemical Reactions and Properties
Reactions involving the anthranilamide and isocyanates have been explored for the synthesis of quinazoline derivatives, as reported by Chern et al. (1988). Such reactions could be relevant for understanding the chemical behavior and potential reactivity of the compound under study, especially in forming various derivatives through different chemical reactions (Chern et al., 1988).
Physical Properties Analysis
The physical properties of related compounds, such as solubility, melting point, and stability, can be inferred from the general characteristics of triazoloquinazolinones. These properties are crucial for determining the compound's applicability in various conditions and its handling requirements.
Chemical Properties Analysis
The chemical properties, including reactivity with other chemical agents, stability under different conditions, and potential for chemical modifications, are essential aspects of research. Studies like those conducted by Fathalla et al. (2000) on the regioselectivity of electrophilic attack on similar compounds provide valuable insights into the chemical behavior and properties of these molecules (Fathalla et al., 2000).
Wissenschaftliche Forschungsanwendungen
H1-antihistaminic Agents
Research has identified a series of compounds, including those related to triazoloquinazolinones, as potential H1-antihistaminic agents. These compounds have shown significant protection in animal models against histamine-induced bronchospasm, indicating their potential as new classes of antihistamines. Notably, certain compounds in this series have demonstrated higher potency and lesser sedation effects compared to standard antihistamines like chlorpheniramine maleate, suggesting their value in developing safer and more effective antihistaminic medications (Alagarsamy et al., 2009).
Tubulin Polymerization Inhibitors and Anticancer Agents
Another study focused on triazoloquinazolinone-based compounds as tubulin polymerization inhibitors and vascular disrupting agents. The research highlighted the anticancer activity of these compounds in various cancer cell lines, showing promising results in inhibiting cancer cell growth and affecting cell shape and migration, which are critical in cancer treatment strategies (Driowya et al., 2016).
Eigenschaften
IUPAC Name |
2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(3-methoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4S/c1-6-20(22(29)25-14-8-7-9-15(10-14)30-3)33-23-26-17-12-19(32-5)18(31-4)11-16(17)21-24-13(2)27-28(21)23/h7-12,20H,6H2,1-5H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQWEMVGSVKRPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=CC=C1)OC)SC2=NC3=CC(=C(C=C3C4=NC(=NN42)C)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Bromo-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide](/img/structure/B2498201.png)



![3-methyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2498207.png)
![2-[4-(5-Bromofuran-2-amido)phenyl]acetic acid](/img/structure/B2498210.png)
![[3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2498211.png)
![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2498212.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2498218.png)